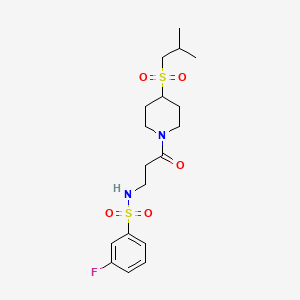
3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H27FN2O5S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Fluorine Chemistry
Research in organic synthesis and fluorine chemistry focuses on the development of novel synthetic methodologies and the exploration of unique properties imparted by fluorinated functional groups. Fluorine-containing compounds, such as the one , often exhibit distinct chemical, physical, and biological properties due to the fluorine atom's electronegativity and small size. For instance, Pietra and Vitali (1972) discuss nucleophilic aromatic substitution reactions involving fluorinated compounds, highlighting the role of fluorine in influencing reaction pathways and outcomes (Pietra & Vitali, 1972). Furthermore, studies on fluoroalkylation reactions in aqueous media showcase the advancements in incorporating fluorinated groups into target molecules under environmentally benign conditions, emphasizing the relevance of such reactions in pharmaceutical and agrochemical synthesis (Hai‐Xia Song et al., 2018).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the incorporation of fluorinated moieties into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic profiles. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of therapeutic agents. Research on the synthesis and evaluation of ligands for D2-like receptors, for example, illustrates how fluorinated pharmacophores contribute to the potency and selectivity of these agents, highlighting the potential of fluorinated compounds in the development of antipsychotic medications (Sikazwe et al., 2009).
Environmental Studies and Polymer Science
Fluorinated compounds are also significant in the study of environmental pollutants and in the development of materials with unique properties. For instance, the review by Wang et al. (2013) on fluorinated alternatives to long-chain perfluoroalkyl substances provides insights into the environmental impacts and potential risks associated with these compounds, as well as their applications in various industries (Wang et al., 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene highlight the importance of fluoropolymers in creating materials with exceptional chemical resistance, thermal stability, and non-stick properties, underscoring the broader applications of fluorinated compounds in material science (Puts et al., 2019).
Propriétés
IUPAC Name |
3-fluoro-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O5S2/c1-14(2)13-27(23,24)16-7-10-21(11-8-16)18(22)6-9-20-28(25,26)17-5-3-4-15(19)12-17/h3-5,12,14,16,20H,6-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZVPIMJMBFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)
![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)
![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)






